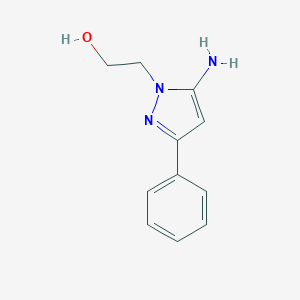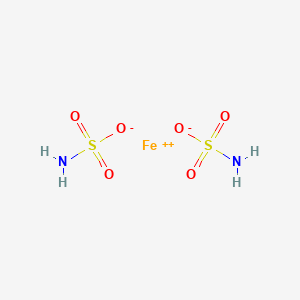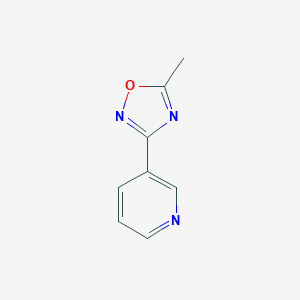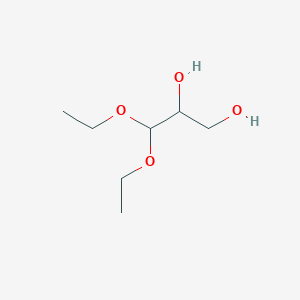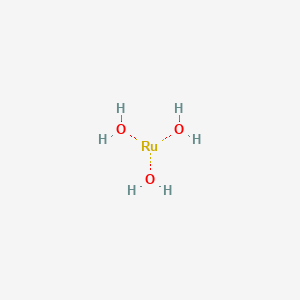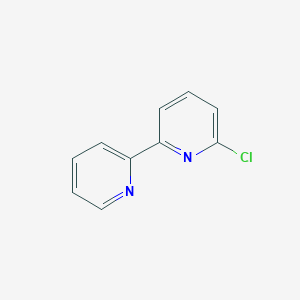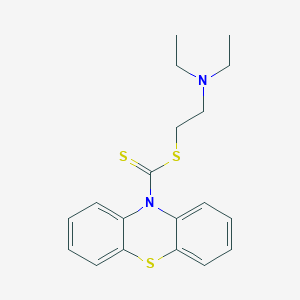
Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester (PCE) is a chemical compound that has been widely used in scientific research for its unique properties. PCE is a member of the phenothiazine family, which is known for its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has been used in a variety of scientific research applications, including neuroscience, pharmacology, and biochemistry. Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has been found to have antipsychotic, antidepressant, and anxiolytic properties. It has also been used as a tool for studying the function of neurotransmitters such as dopamine and serotonin.
Wirkmechanismus
The mechanism of action of Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has been shown to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic properties. Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has also been shown to increase serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic properties.
Biochemische Und Physiologische Effekte
Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the activity of the enzyme monoamine oxidase, which is involved in the degradation of neurotransmitters. Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has also been shown to increase the levels of the neurotransmitter acetylcholine in the brain. Additionally, Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester is also stable under a wide range of conditions, which makes it useful for long-term experiments. However, Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has some limitations. It has a relatively short half-life, which may limit its usefulness in some experiments. Additionally, Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has been found to have some toxicity in animal studies, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester. One area of interest is the development of new derivatives of Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester with improved pharmacological properties. Another area of interest is the exploration of the potential therapeutic uses of Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester and its effects on neurotransmitter systems.
Synthesemethoden
The synthesis of Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester involves the reaction of phenothiazine-10-carbodithioic acid with diethylamine in the presence of a catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester. The purity of Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester can be improved by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
13764-35-7 |
|---|---|
Produktname |
Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester |
Molekularformel |
C19H22N2S3 |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl phenothiazine-10-carbodithioate |
InChI |
InChI=1S/C19H22N2S3/c1-3-20(4-2)13-14-23-19(22)21-15-9-5-7-11-17(15)24-18-12-8-6-10-16(18)21/h5-12H,3-4,13-14H2,1-2H3 |
InChI-Schlüssel |
MICZDVBNDKRSSR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSC(=S)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Kanonische SMILES |
CCN(CC)CCSC(=S)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Andere CAS-Nummern |
13764-35-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



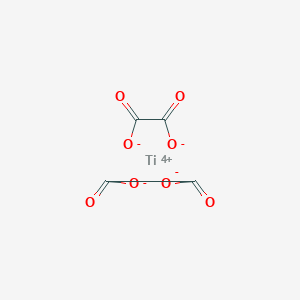
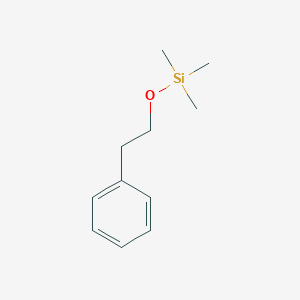
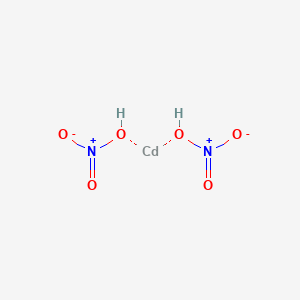
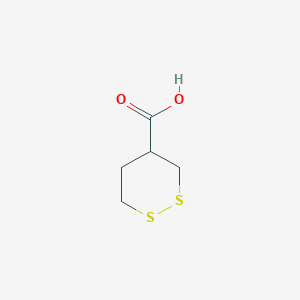
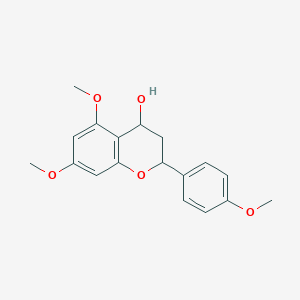
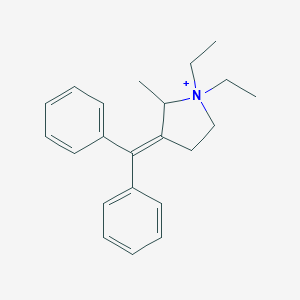
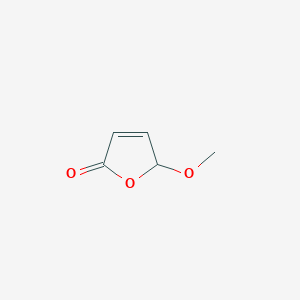
![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)
